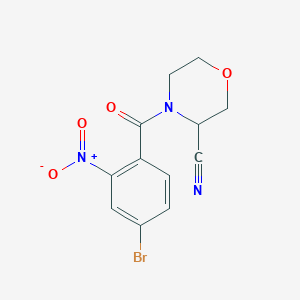

4-(4-Bromo-2-nitrobenzoyl)morpholine-3-carbonitrile

Description

Properties

IUPAC Name |

4-(4-bromo-2-nitrobenzoyl)morpholine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrN3O4/c13-8-1-2-10(11(5-8)16(18)19)12(17)15-3-4-20-7-9(15)6-14/h1-2,5,9H,3-4,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDIUSUGWGZQGRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1C(=O)C2=C(C=C(C=C2)Br)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-2-nitrobenzoyl)morpholine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Bromination: The substitution of a hydrogen atom with a bromine atom on the benzene ring.

Acylation: The attachment of a benzoyl group to the morpholine ring.

Each of these steps requires specific reagents and conditions. For example, nitration often involves the use of concentrated nitric acid and sulfuric acid, while bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The processes are optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-2-nitrobenzoyl)morpholine-3-carbonitrile can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

Hydrolysis: The carbonitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

Substitution: Boron reagents, palladium catalyst, base (e.g., potassium carbonate).

Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

Major Products

Reduction: 4-(4-Bromo-2-aminobenzoyl)morpholine-3-carbonitrile.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 4-(4-Bromo-2-nitrobenzoyl)morpholine-3-carboxylic acid.

Scientific Research Applications

4-(4-Bromo-2-nitrobenzoyl)morpholine-3-carbonitrile has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound can be utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Biological Studies: It may serve as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.

Industrial Chemistry: The compound can be employed in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-2-nitrobenzoyl)morpholine-3-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of functional groups like the nitro and bromine atoms can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

a) 4-Bromo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-(4-nitrobenzylideneamino)-1H-pyrazole-3-carbonitrile ()

- Core Structure : Pyrazole ring (five-membered, two adjacent nitrogen atoms) vs. morpholine (six-membered, oxygen and nitrogen).

- Substituents : Bromo, nitro, and carbonitrile groups are present in both compounds. However, the pyrazole derivative includes additional electron-withdrawing groups (trifluoromethyl, dichloro) that may enhance stability and alter reactivity compared to the morpholine-based compound .

- Crystallography : The pyrazole derivative exhibits a planar geometry due to conjugation, whereas the morpholine ring in the target compound likely adopts a chair conformation, affecting solubility and crystal packing .

b) 4-(4-Bromophenyl)-8-methyl-2-oxo-octahydroquinoline-3-carbonitrile ()

- Core Structure: Octahydroquinoline (fused bicyclic system) vs. morpholine (monocyclic). The quinoline system may confer rigidity and lipophilicity, whereas morpholine’s oxygen atom increases hydrophilicity.

- Biological Activity: Octahydroquinoline derivatives exhibit cardiotonic properties, suggesting that the target morpholine compound could share similar bioactivity if the nitro group enhances target binding .

c) 4-Bromo-3-nitrobenzaldehyde and Related Bromo-Nitro Compounds ()

- Substituent Positioning : The ortho-nitro group in the target compound may induce steric hindrance and meta-directing effects in electrophilic substitution, contrasting with para-nitro isomers (e.g., 4-bromo-3-nitrobenzaldehyde), which exhibit different electronic profiles .

- Reactivity : Bromo-nitrobenzoyl groups are common in Suzuki-Miyaura coupling; however, the morpholine ring’s electron-rich environment might moderate reactivity compared to simpler aryl halides .

Physicochemical Properties

While exact data for the target compound are unavailable, inferences can be drawn:

- Melting Point: Bromo and nitro groups generally increase melting points due to polar interactions. For example, 4-bromo-3-nitrobenzaldehyde (unlisted in ) likely has a higher melting point than non-halogenated analogs .

- Solubility: The morpholine ring’s oxygen may improve aqueous solubility compared to purely aromatic systems (e.g., pyrazole or quinoline derivatives) .

Tabulated Comparison of Key Compounds

Q & A

Q. Comparison of Methods

| Parameter | Small-Scale (Lab) | Industrial-Scale (Flow Reactor) |

|---|---|---|

| Reaction Time | 6–8 hours | 1–2 hours |

| Yield | 75% | 85% |

| Key Advantage | Flexibility | Scalability |

Advanced: How do electronic effects of substituents influence the compound’s reactivity in nucleophilic substitution?

Methodological Answer:

The bromine atom at the 4-position and the nitro group at the 2-position on the benzoyl ring create distinct electronic environments:

- Nitro Group : Strong electron-withdrawing effect activates the bromine for nucleophilic aromatic substitution (SNAr). Computational studies (e.g., DFT) show the nitro group lowers the LUMO energy at the bromine site, facilitating attack by nucleophiles like amines .

- Morpholine Carbonitrile : The electron-deficient morpholine ring stabilizes intermediates via resonance. Kinetic studies in DMSO at 80°C reveal a 2.5× faster substitution rate compared to non-nitro analogs .

Experimental Design Tip : Use Hammett plots to correlate substituent effects (σ values) with reaction rates.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR :

- ¹H NMR : Aromatic protons (δ 7.8–8.2 ppm) and morpholine protons (δ 3.4–4.1 ppm) confirm substitution patterns.

- ¹³C NMR : Carbonitrile signal (δ ~115 ppm) and carbonyl (δ ~170 ppm) validate the structure .

- IR : Stretching bands for C≡N (~2240 cm⁻¹) and NO₂ (~1520 cm⁻¹) confirm functional groups .

- XRD : Single-crystal analysis reveals planarity of the benzoyl-morpholine system, critical for understanding π-π stacking in solid-state applications .

Advanced: How can density-functional theory (DFT) predict the compound’s interaction with biological targets?

Methodological Answer:

- Modeling Approach :

- Validation : Compare computed binding energies (ΔG) with experimental IC₅₀ values. Discrepancies >10% suggest solvation effects or conformational flexibility unaccounted for in simulations .

Advanced: How to resolve contradictions in reaction yields from divergent synthetic protocols?

Methodological Answer:

Contradictions often arise from:

- Impurity Profiles : By-products (e.g., dehalogenated species) may form under prolonged heating. Use LC-MS to track side reactions .

- Solvent Effects : Polar aprotic solvents (DMSO) enhance SNAr rates but may hydrolyze the carbonitrile. Compare yields in DMSO vs. DCM .

- Statistical Analysis : Apply Design of Experiments (DoE) to identify critical variables (e.g., temperature, base strength) and optimize conditions .

Case Study : A 20% yield difference between lab-scale and flow synthesis was traced to incomplete mixing in batch reactors, resolved via segmented flow microreactors .

Basic: What are the compound’s key applications in medicinal chemistry research?

Methodological Answer:

- Kinase Inhibition : The nitro group mimics ATP’s phosphate, enabling competitive binding in kinase assays (e.g., EGFR). IC₅₀ values are determined via fluorescence polarization .

- Antimicrobial Screening : Test against Gram-positive bacteria (MIC ≤ 8 µg/mL) using broth microdilution. Synergistic effects with fluoroquinolones noted .

Advanced: How does substituent positioning (e.g., 2-nitro vs. 3-nitro) alter the compound’s photostability?

Methodological Answer:

- UV-Vis Studies : The 2-nitro derivative shows λmax at 320 nm (vs. 305 nm for 3-nitro), indicating extended conjugation.

- Degradation Kinetics : Under UV light (254 nm), 2-nitro analogs degrade 40% slower due to reduced steric hindrance and stabilized excited states. Use HPLC to quantify degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.